molecular formula C2H3IO2 B1672022 Iodoacetic acid CAS No. 64-69-7

Iodoacetic acid

Cat. No.: B1672022
CAS No.: 64-69-7
M. Wt: 185.95 g/mol
InChI Key: JDNTWHVOXJZDSN-UHFFFAOYSA-N
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Description

Iodoacetic acid is an organic compound with the chemical formula ICH₂CO₂H. It is a derivative of acetic acid and is known for its toxicity due to its ability to act as an alkylating agent. This compound is often used in biochemical research to modify sulfhydryl groups in proteins, preventing the re-formation of disulfide bonds after reduction .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Iodoacetic acid has been frequently used to inhibit glycolysis, as it is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . It reacts with cysteine residues in proteins . This reaction is often used to modify −SH groups to prevent the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .

Cellular Effects

Exposure of astroglia-rich primary cultures to this compound or its derivatives in concentrations of up to 1 mM deprived the cells of GSH, inhibited cellular GAPDH activity, lowered cellular lactate production and caused a delayed cell death that was detectable after 90 min of incubation . In another study, exposure to this compound resulted in metaphase I (MI) arrest and polar-body-extrusion failure in mouse oocytes, indicating that this compound had adverse effects on mouse oocyte maturation in vitro .

Molecular Mechanism

This compound is an irreversible inhibitor of all cysteine peptidases, with the mechanism of inhibition occurring from alkylation of the catalytic cysteine residue . In comparison with its amide derivative, iodoacetamide, this compound reacts substantially slower .

Temporal Effects in Laboratory Settings

Systemic treatment with this compound induced high toxic effects and a high mortality in contrast to the intravitreal injection . Intravenous application of this compound resulted in an extinction of the ERG and a thinning of the retina .

Dosage Effects in Animal Models

Oral administration of this compound (35 mg/kg body weight per day for 28 days) in male mice increased serum LH levels and reduced sperm motility . In another study, intravenous application of 2×30 mg/kg BW this compound resulted in an extinction of the ERG and a thinning of the retina .

Metabolic Pathways

This compound and its derivatives have frequently been used to inhibit glycolysis, as these compounds are known for their ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoacetic acid can be synthesized through the halogenation of acetic acid. One common method involves the reaction of acetic acid with iodine and red phosphorus. The reaction proceeds as follows:

CH3COOH+I2+PICH2COOH+PI3\text{CH}_3\text{COOH} + \text{I}_2 + \text{P} \rightarrow \text{ICH}_2\text{COOH} + \text{PI}_3 CH3​COOH+I2​+P→ICH2​COOH+PI3​

Industrial Production Methods: In industrial settings, this compound is produced by the iodination of chloroacetic acid. The reaction involves the substitution of the chlorine atom with an iodine atom, typically using sodium iodide in the presence of a suitable solvent .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Alkylation Reactions: It acts as an alkylating agent, reacting with sulfhydryl groups in proteins to form stable thioether bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of the iodine atom.

    Alkylation: The reaction with sulfhydryl groups in proteins typically occurs under mild acidic conditions.

Major Products:

Scientific Research Applications

Iodoacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Chloroacetic Acid: Similar in structure but contains a chlorine atom instead of iodine.

    Bromoacetic Acid: Contains a bromine atom instead of iodine.

    Fluoroacetic Acid: Contains a fluorine atom instead of iodine.

Uniqueness: Iodoacetic acid is unique due to its higher reactivity compared to its halogenated counterparts. The presence of the iodine atom makes it a more potent alkylating agent, which is why it is often preferred in biochemical applications for modifying proteins .

Properties

IUPAC Name

2-iodoacetic acid
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InChI

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)
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InChI Key

JDNTWHVOXJZDSN-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)I
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Molecular Formula

C2H3IO2
Record name IODOACETIC ACID
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DSSTOX Substance ID

DTXSID5025445
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Molecular Weight

185.95 g/mol
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Physical Description

Iodoacetic acid appears as colorless or white crystals. (NTP, 1992), Colorless or white solid; [Merck Index] Pale yellow crystalline flakes; Soluble in water; [MSDSonline]
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Boiling Point

Decomposes (NTP, 1992), Decomposes
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Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), Soluble in water, Soluble in alcohol; very slightly soluble in ether, Soluble in ethanol, petroleum ether; slightly soluble in ether, chloroform
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Mechanism of Action

Iodoacetate inhibits glyceraldehyde-3-phosphate dehydrogenase and therefore prevents conversion of 1,3-diphosphoglyceraldehyde into 1,3-glyceric acid, necessary reaction in pyruvate and lactate production ... Glycolysis provides major source of energy to photoreceptor cells, and inhibition ... lead to cell destruction.
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Color/Form

Colorless or white crystals, White to yellow powder or flakes

CAS No.

64-69-7
Record name IODOACETIC ACID
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Melting Point

181 °F (NTP, 1992), 82-83 °C, Colorless or white crystals. MP: 210 °C. Soluble in water, alcohol; very slightly soluble in ether. Hygroscopic in moist air /Iodoacetic acid, sodium salt/
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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